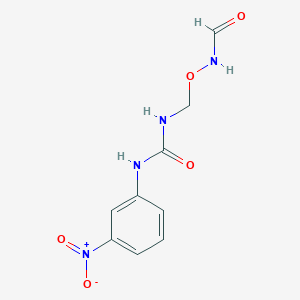

N-((3-(3-Nitrophenyl)ureido)methoxy)formamide

Description

Properties

Molecular Formula |

C9H10N4O5 |

|---|---|

Molecular Weight |

254.20 g/mol |

IUPAC Name |

N-[[(3-nitrophenyl)carbamoylamino]methoxy]formamide |

InChI |

InChI=1S/C9H10N4O5/c14-5-11-18-6-10-9(15)12-7-2-1-3-8(4-7)13(16)17/h1-5H,6H2,(H,11,14)(H2,10,12,15) |

InChI Key |

QVIAEOCRVZBOSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCONC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide typically involves the reaction of 3-nitroaniline with methoxyformamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used to substitute the methoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative .

Scientific Research Applications

N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features:

Key Observations :

- Hydrogen-bonding capacity: The methoxy-ureido and formamide groups offer hydrogen-bond donors/acceptors, similar to hydroxamic acids in , which are known for metal chelation (e.g., antioxidant activity in DPPH assays) .

- Bioactivity: Chromenone-based formamides () exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the target compound’s nitro group might modulate similar pathways but with altered potency due to redox properties .

Physicochemical and Pharmacokinetic Properties

- Solubility: The nitro group may reduce aqueous solubility compared to chloro or methoxy analogs (e.g., ’s chromenone derivatives), which show moderate solubility in polar solvents .

- Stability : Nitroaromatic compounds are prone to photodegradation, unlike trifluoromethyl-substituted ureas (), which exhibit higher stability under UV light .

Biological Activity

N-((3-(3-Nitrophenyl)ureido)methoxy)formamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a nitrophenyl group linked via a urea moiety to a methoxyformamide structure. This configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with similar structures often interact with key molecular targets involved in tumor progression and angiogenesis. For instance, compounds targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown promising results in inhibiting tumor growth and angiogenesis.

Key Mechanisms:

- VEGFR-2 Inhibition : Compounds like this compound may inhibit VEGFR-2, which plays a crucial role in angiogenesis. Inhibitory assays have demonstrated sub-micromolar IC50 values for related compounds, suggesting potent activity against this receptor .

- EGFR Inhibition : Similar structural analogs have also been explored as Epidermal Growth Factor Receptor (EGFR) inhibitors, showcasing significant antitumor activity against various human tumor cell lines .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various in vitro studies.

Antiproliferative Activity

In vitro assays have demonstrated that related compounds exhibit significant antiproliferative effects on different cancer cell lines:

These results indicate that this compound could possess similar activities, warranting further investigation.

Structure-Activity Relationship (SAR)

The presence of the nitrophenyl and methoxy groups in the compound is critical for its biological activity. Modifications to these groups can significantly alter potency and selectivity towards specific targets such as VEGFR-2 and EGFR.

Case Studies

Several studies have focused on related compounds to elucidate the biological activities associated with the urea moiety:

- Inhibition of Tumor Cell Proliferation : A series of urea derivatives were synthesized and screened against a panel of cancer cell lines, revealing several compounds with high potency .

- Docking Studies : Computational docking studies have been performed to predict binding affinities and interactions with VEGFR-2 and EGFR, providing insights into how structural modifications can enhance or reduce activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((3-(3-Nitrophenyl)ureido)methoxy)formamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach starts with the formation of a urea linkage via reaction of 3-nitrophenyl isocyanate with an appropriate amine intermediate. The methoxyformamide group is introduced through nucleophilic substitution or coupling reactions under inert atmospheres (e.g., argon). Key steps include:

- Use of DMF as a solvent and potassium carbonate as a base to facilitate intermediate formation .

- Monitoring reaction progress via TLC and purification by recrystallization or column chromatography .

- Critical parameters: Temperature (room temp. to 80°C), reaction time (6–24 hrs), and stoichiometric ratios (1:1.5 molar excess of intermediates) .

Q. Which characterization techniques are essential for verifying the structure of this compound?

- Methodological Answer : Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify protons and carbons in the urea, nitrophenyl, and formamide groups .

- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ (C=O stretching in urea and formamide) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) .

- Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., m/z 310.1 for C₁₀H₁₁N₃O₅) .

Advanced Research Questions

Q. How do electronic effects of the 3-nitrophenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing nitro group (-NO₂) on the phenyl ring reduces electron density at the ureido nitrogen, decreasing nucleophilicity. This impacts reactions such as:

- Amide bond formation : Requires activating agents (e.g., EDC/HOBt) to enhance reactivity .

- Hydrolysis stability : Stability under acidic/basic conditions can be tested via pH-dependent degradation studies .

- Computational modeling (e.g., DFT calculations) to map electron density distribution and predict reactive sites .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer : Contradictions in enzyme inhibition or cytotoxicity data may arise from:

- Variability in assay conditions : Standardize protocols (e.g., pH, temperature, cell lines) and use positive controls (e.g., known kinase inhibitors) .

- Purity verification : Employ HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected molecular targets .

Q. How can reaction yields be optimized during large-scale synthesis?

- Methodological Answer : Key optimization strategies include:

- Solvent selection : Replace DMF with less polar solvents (e.g., THF) for easier post-reaction processing .

- Catalyst screening : Test Pd/C or CuI for coupling steps to reduce reaction time .

- Scale-up adjustments : Maintain inert atmospheres and use continuous flow reactors to improve reproducibility .

Q. What molecular interactions drive the compound’s potential anticancer activity?

- Methodological Answer : Mechanistic studies suggest:

- Enzyme inhibition : Binding to ATP pockets of kinases (e.g., EGFR) via hydrogen bonding with the urea moiety and hydrophobic interactions with the nitrophenyl group .

- Membrane permeability : Enhanced by the methoxy group’s lipophilicity, assessed via logP calculations and Caco-2 cell permeability assays .

- Synergistic effects : Co-administration with chemotherapeutics (e.g., cisplatin) to evaluate combination index (CI) values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.